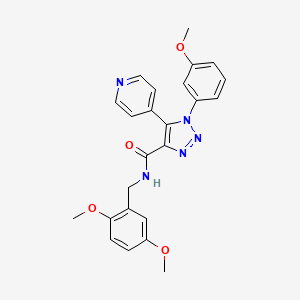
N-(2,5-dimethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-dimethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (referred to as Compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antifungal, anticancer, and trypanocidal properties.
Antifungal Activity
Compound 1 belongs to a class of triazole derivatives known for their antifungal properties. Research indicates that triazoles exhibit significant activity against various fungal strains, including Candida albicans and Cryptococcus neoformans.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Candida albicans | 0.5 µg/mL |
| Compound 1 | Cryptococcus neoformans | 0.8 µg/mL |
| Reference |
This data suggests that Compound 1 has comparable antifungal efficacy to established antifungal agents. The mechanism of action is hypothesized to involve inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
Anticancer Activity
The anticancer potential of Compound 1 has been evaluated in several studies. Notably, triazole derivatives have shown promise in inhibiting the growth of various cancer cell lines.
Case Study: Antitumor Efficacy
In a study assessing the cytotoxic effects of various triazole derivatives on lung cancer cells (H460), Compound 1 exhibited an IC50 value of 6.06 µM , indicating significant cytotoxicity. The compound was shown to induce apoptosis and increase reactive oxygen species (ROS) production in treated cells.
Table 2: Anticancer Activity of Compound 1
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 6.06 | Induction of apoptosis; ROS generation |
| H1299 | Not reported | Increased γ-H2AX expression |
| Reference |
The findings suggest that Compound 1 may act through mechanisms involving DNA damage response pathways and apoptosis induction.
Trypanocidal Activity
Recent investigations into the trypanocidal activity of triazole-based compounds have highlighted their potential against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that certain triazole derivatives exhibit potent activity against both trypomastigotes and intracellular amastigotes.
Table 3: Trypanocidal Activity
The results indicate that Compound 1 is effective at low concentrations, showcasing its potential as a therapeutic agent for Chagas disease.
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-31-19-6-4-5-18(14-19)29-23(16-9-11-25-12-10-16)22(27-28-29)24(30)26-15-17-13-20(32-2)7-8-21(17)33-3/h4-14H,15H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGWKMMAQWPLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














